molecular formula C18H12ClN5O B11042537 2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol

2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol

Cat. No.: B11042537
M. Wt: 349.8 g/mol
InChI Key: FXVOVFRSUJNVJO-UHFFFAOYSA-N
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Description

Pharmacophoric Features in EGFR-Targeted Molecular Design

The design of 2-[(2-chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol originated from systematic optimization of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which exhibit high affinity for the ATP-binding pocket of EGFR. Key pharmacophoric features include:

  • A bicyclic heteroaromatic core (pyrido[2,3-d]pyrimidine) mimicking the adenine moiety of ATP, enabling hydrogen bonding with hinge region residues such as Met793.
  • A 2-chlorophenylamino substituent at position 2, providing hydrophobic interactions with the gatekeeper residue Thr790 in EGFR^T790M^ mutants.
  • A pyridin-3-yl group at position 5, extending into the hydrophobic back pocket of the kinase domain to enhance selectivity.

Docking studies against EGFR^WT^ (PDB: 1M17) and EGFR^T790M^ (PDB: 2JIT) reveal that the compound adopts a "U-shaped" conformation within the ATP-binding cleft (Figure 1). The chlorophenyl group occupies a hydrophobic niche near Leu788, while the pyridine nitrogen forms a water-mediated hydrogen bond with Asp855. These interactions confer dual inhibitory activity, with half-maximal inhibitory concentration (IC~50~) values of 0.099 µM (EGFR^WT^) and 0.123 µM (EGFR^T790M^).

Table 1. Inhibitory Activity of this compound Against Kinase Targets

Target IC~50~ (µM) Binding Affinity (kcal/mol) Reference Structure
EGFR^WT^ 0.099 -9.2 1M17
EGFR^T790M^ 0.123 -8.8 2JIT
PI3Kα 0.45* -7.5* 4JPS
CDK2/Cyclin E 1.2* -6.9* 1W98

*Predicted values based on structural homology modeling.

Scaffold Hybridization Approaches for Multikinase Inhibition

Scaffold hybridization strategies were employed to broaden the compound’s kinase inhibition profile. By fusing the pyrido[2,3-d]pyrimidine core with a quinazoline moiety, researchers achieved simultaneous engagement of EGFR and PI3Kα (Figure 2). The tetracyclic 5H-pyrido[2′,3′:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione derivative exhibits:

  • Enhanced π-π stacking with Phe723 in PI3Kα’s ATP-binding site.
  • A sulfonamide bridge that orients the chlorophenyl group toward the DFG motif of CDK2, enabling allosteric modulation.

This hybridization approach leverages conserved structural motifs across kinase families. For example, the quinazoline moiety’s nitrogen atoms align with catalytic lysine residues (Lys745 in EGFR, Lys802 in PI3Kα), facilitating charge-transfer interactions. Comparative molecular dynamics simulations indicate a 40% increase in binding residence time for the hybrid scaffold compared to parent structures.

Target Selection Rationale: PI3Kα and CDK Pathways

The compound’s dual targeting of EGFR and PI3Kα addresses compensatory pathway activation in resistant cancers. Structural analysis reveals that:

  • PI3Kα’s helical domain (residues 525–755) shares a 28% sequence homology with EGFR’s kinase domain, particularly in the ATP-binding region.
  • The pyridin-3-yl group occupies a pocket near PI3Kα’s Trp780, a residue critical for membrane localization.

Concurrent CDK2 inhibition arises from the compound’s ability to mimic the cyclin-binding groove’s electrostatic surface. Molecular footprinting shows 78% overlap with roscovitine’s binding mode in CDK2 (PDB: 1W98), with key interactions at Val18 and Glu81. This polypharmacological profile disrupts cell cycle progression at multiple checkpoints, as evidenced by pre-G1 phase arrest in PC-3 prostate cancer cells.

Properties

Molecular Formula

C18H12ClN5O

Molecular Weight

349.8 g/mol

IUPAC Name

2-(2-chloroanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H12ClN5O/c19-13-5-1-2-6-14(13)22-18-23-16-15(17(25)24-18)12(7-9-21-16)11-4-3-8-20-10-11/h1-10H,(H2,21,22,23,24,25)

InChI Key

FXVOVFRSUJNVJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CN=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Core Pyrido[2,3-d]pyrimidine Framework Assembly

The construction of the pyrido[2,3-d]pyrimidine core typically begins with commercially available precursors such as 2,4,6-triaminopyrimidine or cyanopyridine derivatives. In one protocol, 2,4,6-triaminopyrimidine undergoes cyclocondensation with nitromalonaldehyde sodium salt under basic conditions to yield 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine (intermediate 7 in). Subsequent reduction using Raney nickel in dimethylformamide (DMF) at 80°C generates the 6-amino analog, which serves as a versatile intermediate for further functionalization. Alternative routes employ ethyl acetoacetate and aryl aldehydes in Claisen-Schmidt condensations, followed by cyclization with guanidine hydrochloride to establish the bicyclic system.

Chlorophenyl and Pyridine Substitution

Introducing the 2-chlorophenylamino and pyridin-3-yl groups necessitates sequential nucleophilic aromatic substitution (SNAr) reactions. For example, intermediate 7 reacts with 2-chloroaniline in the presence of potassium carbonate and N-methylpyrrolidone (NMP) at 120°C to install the anilino moiety. The pyridine ring is subsequently incorporated via Suzuki-Miyaura coupling using pyridin-3-ylboronic acid and palladium(II) acetate under microwave irradiation (150°C, 20 minutes), achieving yields of 68–72%.

Table 1: Reaction Conditions for Key Substitution Steps

StepReagents/ConditionsYield (%)Reference
Anilino Substitution2-Chloroaniline, K2CO3, NMP, 120°C, 6h85
Suzuki CouplingPyridin-3-ylboronic acid, Pd(OAc)2, MW, 150°C72

Reductive Amination Strategies

Intermediate Synthesis via Reductive Alkylation

Reductive amination offers a streamlined pathway for introducing the 2-chlorophenyl group. In a representative procedure, 5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-one is treated with 2-chlorobenzaldehyde in the presence of sodium cyanoborohydride and acetic acid at room temperature. This one-pot method avoids the need for pre-functionalized anilines, reducing synthesis time by 30% compared to traditional SNAr routes.

Optimization of Reducing Agents and Solvents

Comparative studies demonstrate that sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF) enhances reaction efficiency (89% yield) over sodium cyanoborohydride in methanol (72% yield). Polar aprotic solvents like DMF facilitate better solubility of intermediates, but may necessitate higher temperatures (80–100°C) for complete conversion.

Palladium-Catalyzed Coupling Methods

Suzuki-Miyaura Coupling for Pyridine Installation

Late-stage introduction of the pyridin-3-yl group via Suzuki coupling minimizes side reactions associated with early-stage functionalization. Using 5-bromopyrido[2,3-d]pyrimidin-4-ol and pyridin-3-ylboronic acid, researchers achieved 78% yield with Pd(PPh3)4 and cesium carbonate in dioxane/water (4:1) at 90°C. Microwave irradiation (300W, 150°C, 10 minutes) further improved yields to 82% while reducing catalyst loading by 40%.

Buchwald-Hartwig Amination for Anilino Group Attachment

Direct amination of 5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol with 2-chloroaniline was accomplished using Pd2(dba)3 and Xantphos in toluene at 110°C. This method eliminated the need for pre-formed aniline derivatives, though yields (65%) were lower than SNAr approaches.

Table 2: Comparison of Coupling Methodologies

MethodCatalyst SystemTemperature (°C)Yield (%)
Suzuki-MiyauraPd(PPh3)4, Cs2CO39078
Buchwald-HartwigPd2(dba)3, Xantphos11065

Hybrid Synthetic Routes Combining Multiple Techniques

Sequential Condensation-Coupling Protocols

A hybrid approach involving initial core synthesis via condensation followed by palladium-mediated couplings demonstrated superior scalability. For instance, cyclocondensation of ethyl acetoacetate with 2,4,6-triaminopyrimidine generated the pyrido[2,3-d]pyrimidine scaffold, which underwent sequential Suzuki coupling and Buchwald-Hartwig amination to install both substituents. This route achieved an overall yield of 54% over five steps, compared to 38% for fully sequential SNAr methods.

Microwave-Assisted Step Economization

Microwave irradiation significantly accelerated critical steps, including cyclocondensation (30 minutes vs. 12 hours conventionally) and Suzuki couplings (10 minutes vs. 6 hours). Energy-dispersive X-ray spectroscopy (EDX) analysis confirmed that microwave protocols reduced palladium leaching by 22%, enhancing catalyst recyclability.

Comparative Analysis of Synthetic Routes

Yield Efficiency Across Methodologies

Statistical evaluation of 27 reported syntheses revealed that reductive amination routes provided the highest average yield (76 ± 8%), followed by hybrid approaches (62 ± 11%) and traditional SNAr methods (58 ± 14%). Palladium-catalyzed methods showed greater variability (52–78%) due to sensitivity to oxygen and moisture.

Purity and Scalability Considerations

HPLC analyses indicated that products from microwave-assisted routes exhibited >98% purity vs. 91–95% for conventional methods, attributable to reduced side-product formation. Kilogram-scale trials demonstrated that hybrid protocols could be scaled with <5% yield reduction, while SNAr routes suffered 15–20% yield loss at pilot-plant scale.

Table 3: Scalability Metrics for Industrial Production

ParameterHybrid RouteSNAr Route
Batch Yield (kg)4.73.2
Purity (%)97.392.8
Cycle Time (days)69

Chemical Reactions Analysis

Core Formation via Condensation Reactions

The pyrido[2,3-d]pyrimidine scaffold is typically synthesized through condensation reactions. For example:

  • Stepwise cyclization of aminopyridine derivatives with carbonyl-containing reagents (e.g., triaminopyrimidine) in diphenyl ether at 195–230°C yields the fused ring system .

  • Microwave-assisted condensation of substituted pyridines with urea or thiourea derivatives enhances reaction efficiency, reducing synthesis time from hours to minutes .

Key intermediates :

IntermediateReaction ConditionsYieldRef.
Ethyl-acetyl-(2,5-dimethoxyphenyl) propionate (12 )Hydrogenation with 5% Pd/C85%
2,4-Diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (13 )Condensation in diphenyl ether72%

Substitution Reactions

The chlorine atom at the 2-chlorophenyl group and the amino moiety are primary sites for nucleophilic substitution:

  • Chlorine displacement with amines (e.g., piperazine or morpholine) in DMF at 80°C produces derivatives with enhanced solubility .

  • Amination at the C-4 position using 3,4,5-trimethoxyaniline in THF yields analogs with improved kinase inhibition (IC50: 0.099 µM for EGFR WT) .

Example reaction :

2-[(2-Cl-Ph)NH]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol+R-NH22-[(2-Cl-Ph)NH]-5-(pyridin-3-yl)-4-(R-NH)pyrido[2,3-d]pyrimidine+HCl\text{2-[(2-Cl-Ph)NH]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol} + \text{R-NH}_2 \rightarrow \text{2-[(2-Cl-Ph)NH]-5-(pyridin-3-yl)-4-(R-NH)pyrido[2,3-d]pyrimidine} + \text{HCl}

Conditions: DMF, 80°C, 12 h .

Metal Coordination and Bioactivity

The compound acts as a kinase inhibitor by coordinating to active-site metal ions (e.g., Fe²⁺ or Mg²⁺) in enzymes:

  • Binding mode : The pyridyl nitrogen and pyrimidine carbonyl oxygen form bidentate coordination with the metal, while the 2-chlorophenyl group occupies hydrophobic pockets .

  • SAR studies : Modifications at the 4-hydroxy group (e.g., methylation or acetylation) reduce activity by disrupting hydrogen bonding with residues like K517/Y425 .

Table: Impact of substituents on kinase inhibition (IC₅₀)

Substituent at C-4EGFR WT (µM)EGFR T790M (µM)Ref.
-OH (parent)0.450.68
-NH-(3,4,5-OMe-Ph)0.0990.123
-OAc>10>10

Halogenation and Functionalization

The pyridine ring undergoes electrophilic substitution:

  • Bromination : Treatment with N-bromosuccinimide (NBS) in DMF introduces bromine at the C-5 position, enabling Suzuki couplings for diversification .

  • Nitration : Nitric acid in acetic acid yields nitro derivatives, which are reduced to amines for further functionalization .

Example :

5-Bromo derivative (**23**)Suzuki coupling5-Aryl-pyrido[2,3-d]pyrimidine\text{5-Bromo derivative (**23**)} \xrightarrow{\text{Suzuki coupling}} \text{5-Aryl-pyrido[2,3-d]pyrimidine}

Conditions: PdCl₂(dppf), THF, 70°C .

Oxidation and Reduction

  • Oxidation : The hydroxy group at C-4 is oxidized to a ketone using Dess-Martin periodinane, enhancing electrophilicity for subsequent reactions .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to a piperidine, altering conformational flexibility .

Biological Degradation Pathways

In vitro studies reveal two primary metabolic pathways:

  • Aldehyde oxidase-mediated oxidation at the pyridine ring (t₁/₂: 15 min in mouse liver microsomes) .

  • Glucuronidation of the 4-hydroxy group, detected via LC-MS in human hepatocyte assays .

Comparative Reactivity with Analogues

Reaction TypeThis Compound5-Methyl AnalogRef.
Amination efficiency94%78%
Bromination yield82%65%
HLM stability40% remaining60% remaining

Scientific Research Applications

Anticancer Properties

One of the most significant applications of this compound lies in its anticancer properties. Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDK4 and CDK6 can lead to reduced proliferation of cancer cells, making these compounds promising candidates for cancer therapy.

Case Study: Inhibition of CDK Activity

A study demonstrated that compounds similar to 2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol effectively inhibited CDK4 and CDK6 in various cancer cell lines. The results showed a significant reduction in cell viability and induction of apoptosis at nanomolar concentrations, suggesting a strong potential for development as an anticancer agent .

Treatment of Inflammatory Diseases

Beyond oncology, this compound has also been investigated for its anti-inflammatory properties. The ability to modulate inflammatory pathways makes it a candidate for treating conditions such as rheumatoid arthritis.

Data Table: Anti-inflammatory Activity

CompoundTargetIC50 (µM)Reference
This compoundCDK40.25
Similar Pyrido CompoundsTNF-alpha0.5

Antimicrobial Activity

Recent studies have explored the antimicrobial effects of this compound against various bacterial strains. The mechanism often involves disruption of bacterial cell division through inhibition of essential kinases.

Case Study: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of related pyrido compounds against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction modes of This compound with various biological targets. These studies provide insights into how structural modifications can enhance its therapeutic efficacy.

Data Table: Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Reference
CDK4-9.5
TNF-alpha-8.7

Mechanism of Action

The mechanism of action of 2-[(2-CHLOROPHENYL)AMINO]-5-(PYRIDIN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-BROMOPHENYL)AMINO]-5-(PYRIDIN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE
  • 2-[(2-FLUOROPHENYL)AMINO]-5-(PYRIDIN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE

Uniqueness

Compared to similar compounds, 2-[(2-CHLOROPHENYL)AMINO]-5-(PYRIDIN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE may exhibit unique biological activities due to the presence of the chlorine substituent, which can influence its interaction with molecular targets and its overall pharmacokinetic properties.

Biological Activity

The compound 2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol, a pyrido[2,3-d]pyrimidine derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the current understanding of its biological activity, including its cytotoxic effects against cancer cell lines, anti-inflammatory properties, and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H11ClN4O\text{C}_{14}\text{H}_{11}\text{Cl}\text{N}_{4}\text{O}

This structure features a chlorophenyl group and a pyridinyl moiety, contributing to its biological properties.

Cytotoxic Activity

Recent studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one exhibit significant cytotoxicity against various cancer cell lines. Notably:

  • IC50 Values : Compound 8a from a related study showed an IC50 value of 0.099 µM against wild-type EGFR and 0.123 µM against the mutant EGFR T790M, indicating potent anti-cancer activity .
  • Cell Cycle Arrest : Compound 8a also induced cell cycle arrest at the pre-G1 phase and significantly increased caspase-3 levels in PC-3 prostate cancer cells, suggesting an apoptotic mechanism .

In another study focusing on pyridopyrimidine derivatives, compounds with chlorophenyl substitutions exhibited the highest cytotoxicity against HeLa cells with IC50 values reported as low as 7.23 µM .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • COX-2 Inhibition : Some derivatives showed promising results in inhibiting COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • EGFR Inhibition : The ability to inhibit EGFR signaling pathways is crucial for its anticancer effects. This inhibition leads to reduced proliferation and increased apoptosis in cancer cells .
  • Cell Cycle Regulation : The compound's influence on cell cycle progression highlights its potential as a therapeutic agent in managing uncontrolled cell proliferation associated with cancer .

Case Studies

Several studies have explored the efficacy of this compound in vitro:

StudyCell LineIC50 (µM)Mechanism
Study 1PC-3 (Prostate Cancer)0.099 (EGFR WT)Apoptosis via caspase activation
Study 2HeLa (Cervical Cancer)7.23Cell cycle arrest
Study 3A549 (Lung Cancer)16.2EGFR inhibition

These findings underscore the compound's potential as a lead candidate for further drug development targeting both cancer and inflammatory diseases.

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound?

Answer:
The synthesis typically involves coupling reactions under controlled conditions. For example:

  • Amide bond formation : Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) at 0°C to room temperature for 16 hours to achieve coupling between pyridinyl and pyrimidinyl moieties .
  • Solvent selection : Dichloromethane (DCM) and methanol mixtures are effective for intermediate purification .
  • Yield optimization : Reactions scaled to 50–55°C with acetyl chloride in methanol/DCM mixtures can achieve yields up to 89% .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

  • HPLC : Validate purity (>92%) using reverse-phase HPLC with UV detection at 214 nm .
  • Mass spectrometry : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 613.2 for intermediates) .
  • NMR : Use 1^1H and 13^13C NMR to resolve aromatic protons (pyridinyl, pyrimidinyl) and confirm substitution patterns .

Advanced: How can conflicting bioactivity data from different assays be resolved?

Answer:
Discrepancies often arise from assay-specific variables:

  • Kinase inhibition assays : Cross-validate using both enzymatic (e.g., CDK4/6 inhibition) and cell-based (e.g., Rb phosphorylation in breast cancer lines) assays .
  • Dose-response curves : Ensure consistent compound solubility by pre-dissolving in DMSO (<0.1% final concentration) to avoid false negatives .

Advanced: What computational methods predict the compound’s interaction with CDK4?

Answer:

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions between the pyrido[2,3-d]pyrimidin core and CDK4’s ATP-binding pocket .
  • DFT calculations : Analyze electron density maps to identify critical hydrogen bonds (e.g., between the 2-chlorophenyl group and Lys35) .

Advanced: How to address low solubility in aqueous buffers during in vitro testing?

Answer:

  • Co-solvent systems : Use 10% PEG-400 or 0.5% hydroxypropyl-β-cyclodextrin to enhance solubility without cytotoxicity .
  • pH adjustment : Prepare stock solutions at pH 4.5–5.0 (acetate buffer) to stabilize the compound’s zwitterionic form .

Basic: What structural features contribute to CDK4 inhibition?

Answer:
Key pharmacophores include:

  • Pyrido[2,3-d]pyrimidin-4-ol core : Mimics ATP’s adenine ring, enabling competitive binding to CDK4 .
  • 2-Chlorophenyl group : Enhances hydrophobic interactions with Val94 and Ala157 in the kinase pocket .
  • Pyridin-3-yl substituent : Stabilizes the binding pose via π-π stacking with His100 .

Advanced: How to optimize reaction yield when scaling up synthesis?

Answer:

  • Temperature control : Maintain 50–55°C during acetylation to minimize side-product formation .
  • Stepwise reagent addition : Add EDC and HOBt (hydroxybenzotriazole) sequentially to reduce racemization .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates .

Advanced: How to resolve discrepancies in reported IC₅₀ values across studies?

Answer:

  • Assay standardization : Use identical cell lines (e.g., MCF-7 for CDK4 inhibition) and incubation times (72 hours) .
  • Control compounds : Include LY2835219 (a known CDK4/6 inhibitor) as a benchmark to normalize inter-lab variability .

Advanced: How does the 2-chlorophenyl group affect bioactivity in structure-activity relationship (SAR) studies?

Answer:

  • Electron-withdrawing effect : The chlorine atom increases electrophilicity, enhancing binding to CDK4’s hydrophobic pocket .
  • Steric hindrance : Substitution at the ortho-position (2-chloro) improves selectivity over CDK2 compared to para-chloro analogs .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Storage : Keep at room temperature in a desiccator to prevent hydrolysis .
  • PPE : Use nitrile gloves and safety goggles (H314: Causes severe skin burns) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols (P501) .

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